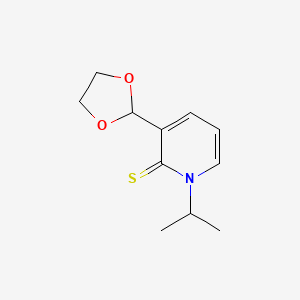
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione is a chemical compound that features a pyridine ring substituted with a dioxolane group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various substitution reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The dioxolane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione may have applications in several scientific research areas, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione would depend on its specific application. For example, if used as a ligand in biochemical assays, it may interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Dioxolan-2-yl)pyridine-2(1H)-thione: Lacks the isopropyl group.
1-(Propan-2-yl)pyridine-2(1H)-thione: Lacks the dioxolane group.
3-(1,3-Dioxolan-2-yl)-1-(methyl)pyridine-2(1H)-thione: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of both the dioxolane and isopropyl groups in 3-(1,3-Dioxolan-2-yl)-1-(propan-2-yl)pyridine-2(1H)-thione may confer unique chemical and physical properties, such as increased stability, solubility, or reactivity, compared to similar compounds.
Propiedades
Número CAS |
65824-07-9 |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
3-(1,3-dioxolan-2-yl)-1-propan-2-ylpyridine-2-thione |
InChI |
InChI=1S/C11H15NO2S/c1-8(2)12-5-3-4-9(10(12)15)11-13-6-7-14-11/h3-5,8,11H,6-7H2,1-2H3 |
Clave InChI |
SGPHQOYVHNDGIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC=C(C1=S)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


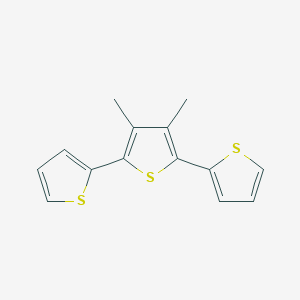

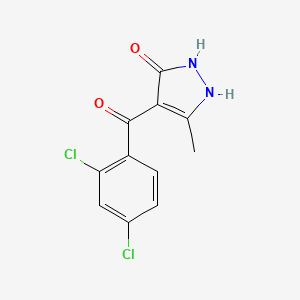
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
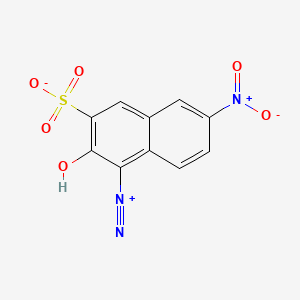
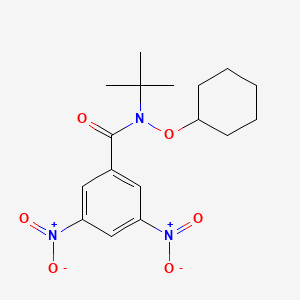

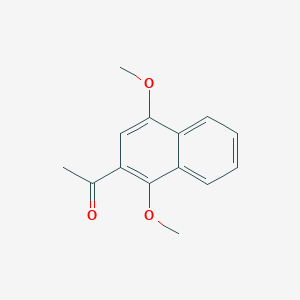
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)



![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
